N-Carbamoyl-L-cystéine

Vue d'ensemble

Description

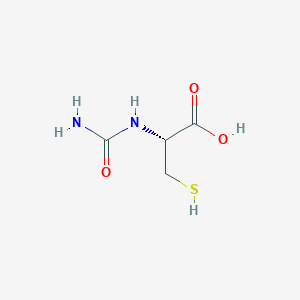

N-Carbamoyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbamoyl group attached to the nitrogen atom of the cysteine molecule.

Applications De Recherche Scientifique

N-Carbamoyl-L-cysteine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.

Biology: Studied for its role in metabolic pathways and enzyme functions.

Medicine: Investigated for its potential therapeutic effects, including antifungal properties.

Industry: Utilized in the production of cosmetics and as a component in biotechnological processes.

Mécanisme D'action

Target of Action

N-Carbamoyl-L-cysteine (NCC) primarily targets the biochemical pathways in certain bacteria, such as Pseudomonas sp. ON-4a . These bacteria are known as ATC-assimilating bacteria, which have the ability to convert D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid (D,L-ATC) to L-cysteine .

Mode of Action

NCC interacts with its targets through a series of enzymatic reactions. The bacteria produce NCC from D,L-ATC using a cell-free extract from the strain . It is suggested that these bacteria possess L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the conversion of D,L-ATC to L-cysteine .

Biochemical Pathways

The biochemical pathway involving NCC is a part of the conversion process of D,L-ATC to L-cysteine. This process involves three steps :

NCC serves as an intermediate in this conversion process .

Pharmacokinetics

It is known that the compound is produced from d,l-atc by a cell-free extract from the strain

Result of Action

The primary result of NCC’s action is the production of L-cysteine from D,L-ATC . L-cysteine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the regulation of cellular metabolism.

Action Environment

The action of NCC is influenced by the bacterial environment in which it operates. The bacteria Pseudomonas sp. ON-4a, for example, has been found to facilitate the conversion of D,L-ATC to L-cysteine, with NCC as an intermediate

Analyse Biochimique

Biochemical Properties

N-Carbamoyl-L-cysteine interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the L-NCC (N-carbamoyl-L-cysteine) pathway, where it interacts with enzymes such as ATC racemase (AtcA), L-ATC hydrolase (AtcB), and L-NCC amidohydrolase (AtcC) . These interactions are crucial for the conversion of dl-ATC to L-cysteine .

Cellular Effects

N-Carbamoyl-L-cysteine influences cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of N-Carbamoyl-L-cysteine primarily involves its role in the conversion of dl-ATC to L-cysteine. This process includes enzymatic racemization of d-ATC to L-ATC, a ring-opening reaction of L-ATC to N-Carbamoyl-L-cysteine as an intermediate, and the hydrolysis of N-Carbamoyl-L-cysteine to L-cysteine .

Metabolic Pathways

N-Carbamoyl-L-cysteine is involved in the L-NCC pathway, which is a metabolic pathway for the conversion of dl-ATC to L-cysteine . This pathway involves enzymes such as ATC racemase, L-ATC hydrolase, and L-NCC amidohydrolase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Carbamoyl-L-cysteine can be synthesized through the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) using specific bacterial strains such as Pseudomonas sp. The process involves three main steps:

Racemization: Conversion of D-ATC to L-ATC by ATC racemase.

Ring-Opening Reaction: L-ATC is converted to N-carbamoyl-L-cysteine by L-ATC hydrolase.

Hydrolysis: N-carbamoyl-L-cysteine is hydrolyzed to L-cysteine by N-carbamoyl-L-cysteine amidohydrolase.

Industrial Production Methods: Industrial production of N-carbamoyl-L-cysteine often involves microbial fermentation processes. Bacteria such as Pseudomonas sp. are genetically engineered to enhance the production yield. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .

Analyse Des Réactions Chimiques

Types of Reactions: N-Carbamoyl-L-cysteine undergoes various chemical reactions, including:

Hydrolysis: Conversion to L-cysteine.

Oxidation: Formation of disulfide bonds.

Substitution: Reaction with other amino acids or peptides.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by specific enzymes such as N-carbamoyl-L-cysteine amidohydrolase.

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Substitution: Requires specific catalysts and reaction conditions depending on the desired product.

Major Products:

L-Cysteine: A key product formed through hydrolysis.

Disulfide Compounds: Formed through oxidation reactions.

Comparaison Avec Des Composés Similaires

N-Acetyl-L-cysteine: Another derivative of L-cysteine with a different functional group.

L-Cystine: The oxidized dimer form of L-cysteine.

S-Carbamoyl-L-cysteine: A similar compound with a different carbamoyl group attachment.

Uniqueness: Its role as an intermediate in the bioconversion process to L-cysteine sets it apart from other cysteine derivatives .

Activité Biologique

N-Carbamoyl-L-cysteine (NCC) is a derivative of L-cysteine that has garnered attention for its potential biological activities, particularly in enzyme inhibition and as a precursor in metabolic pathways. This article delves into the biological properties of NCC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

1. Mechanisms of Biological Activity

Enzyme Inhibition

N-Carbamoyl-L-cysteine has been identified as an inhibitor of several key enzymes, notably urease and cysteine proteases. Urease plays a significant role in the metabolism of urea, and its inhibition is crucial in conditions like hyperammonemia. Studies indicate that NCC effectively inhibits urease activity, suggesting its potential therapeutic role in managing elevated ammonia levels in the blood.

Cysteine proteases, such as papain and cathepsin B, are involved in various physiological processes and disease states. The inhibition of these enzymes by NCC may provide avenues for therapeutic applications in conditions characterized by their dysregulation.

Biosynthesis of L-Cysteine

NCC serves as a precursor in the biosynthesis of L-cysteine, an amino acid essential for protein synthesis, antioxidant defense, and detoxification processes. The conversion of NCC to L-cysteine is facilitated by specific enzymes, such as S-carbamoyl-L-cysteine hydrolase, which operate in microbial systems. This transformation is vital for maintaining cellular redox status and modulating signaling pathways due to the role of L-cysteine in glutathione synthesis.

2.1 Antitumoral Activity

A study investigated the antitumoral effects of S-carbamoyl-L-cysteine derivatives, including NCC. The research demonstrated that ethyl and chloroethyl derivatives exhibited significant curative effects on specific animal tumors. Interestingly, modifications to the NCC structure enhanced its chemotherapeutic effectiveness without increasing toxicity, indicating a unique mechanism distinct from traditional cytostatics .

2.2 Enzymatic Characterization

Research on the enzymatic properties of NCC revealed insights into its specificity and activity profiles. For instance, studies have shown that certain bacterial enzymes exhibit high activity toward NCC when utilized in biotransformation processes. This highlights the potential for industrial applications where NCC can be leveraged for producing valuable amino acids through enzymatic pathways .

3. Comparative Data Table

The following table summarizes key findings related to the biological activity of N-Carbamoyl-L-cysteine:

4. Conclusion

N-Carbamoyl-L-cysteine exhibits significant biological activity through its roles in enzyme inhibition and as a precursor to L-cysteine. Its potential therapeutic applications span from managing hyperammonemia to contributing to cancer treatment strategies. Ongoing research continues to uncover the diverse biochemical interactions and metabolic pathways associated with NCC, paving the way for innovative applications in medicine and biotechnology.

Propriétés

IUPAC Name |

(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFSAMXTZRYBKF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NC(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947455 | |

| Record name | N-[Hydroxy(imino)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24583-23-1 | |

| Record name | N-(Aminocarbonyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24583-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamoyl-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024583231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(imino)methyl]cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of N-Carbamoyl-L-cysteine?

A1: N-Carbamoyl-L-cysteine (NCC) serves as a key intermediate in the bacterial conversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to L-cysteine. [] This pathway, found in certain Pseudomonas species, involves the hydrolysis of L-ATC to L-NCC by the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase). Subsequently, L-NCC is further hydrolyzed to L-cysteine by the enzyme N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase). [, , ]

Q2: How is N-Carbamoyl-L-cysteine produced in bacteria?

A2: In Pseudomonas sp. ON-4a and other related bacteria, N-Carbamoyl-L-cysteine is produced through a two-step enzymatic process. First, L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) catalyzes the hydrolysis of L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to N-Carbamoyl-L-cysteine. [, , , ] This is followed by the action of N-carbamoyl-L-cysteine amidohydrolase, which converts N-Carbamoyl-L-cysteine to L-cysteine. [, , , , ]

Q3: What are the key characteristics of the bacterial ATC hydrolase enzyme?

A3: ATC hydrolase, specifically the L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. ON-4a, exhibits high specificity for L-ATC. [, ] This enzyme is a tetramer composed of identical 25-kDa subunits. [, ] Studies suggest that tryptophan, cysteine, and/or histidine residues might be involved in its catalytic activity. []

Q4: What is known about the substrate specificity of bacterial NCC amidohydrolase?

A4: Research on NCC amidohydrolase from Pseudomonas sp. ON-4a indicates that the enzyme is highly specific for N-Carbamoyl-L-cysteine. [] This enzyme doesn't exhibit activity against other thiazole, thiazoline, or thiazolidine derivatives, highlighting its specific role in L-cysteine biosynthesis within this pathway. []

Q5: Are there other bacterial enzymes capable of hydrolyzing N-Carbamoyl-L-cysteine?

A5: Yes, a distinct L-N-carbamoylase enzyme from Sinorhizobium meliloti CECT 4114 has been identified that can hydrolyze N-Carbamoyl-L-cysteine. [] This enzyme demonstrates broad substrate specificity, hydrolyzing a range of N-carbamoyl α-amino acids. Interestingly, it also shows activity towards N-formyl-L-methionine and N-acetyl-L-methionine, although at lower rates compared to N-Carbamoyl-L-methionine. []

Q6: What induces the production of ATC hydrolase and NCC amidohydrolase?

A6: Studies using Pseudomonas putida AJ3865 revealed that the production of both L-ATCase and L-NCCase is induced by L-ATC. Interestingly, D-ATC specifically induces L-NCCase but not L-ATCase. [] This suggests distinct regulatory mechanisms for these enzymes in response to different isomers of ATC.

Q7: Are there other inducers for ATC hydrolase and NCC amidohydrolase?

A7: Beyond L- and D-ATC, compounds like D- and L-methionine, S-methyl-L-cysteine, cysteic acid, and 2-aminoethane sulfonic acid have been identified as inducers for these enzymes in P. putida AJ3865. [] Notably, the induction levels by these compounds are significantly lower than those observed with ATC. []

Q8: Can the induction of ATC hydrolase and NCC amidohydrolase be enhanced?

A8: Interestingly, a synergistic effect on enzyme induction is observed when D,L-ATC is combined with the newly identified inducers mentioned previously. [] This synergistic induction specifically affects the rate of enzyme production, suggesting a potential strategy for enhancing enzyme levels in this pathway.

Q9: Have there been attempts to utilize the bacterial pathway for L-cysteine production?

A10: Yes, researchers have explored the use of Escherichia coli expressing the atcA, atcB, and atcC genes from Pseudomonas sp. for L-cysteine production. [] These genes are likely involved in the ATC to L-cysteine conversion pathway, highlighting the potential of harnessing this bacterial system for biotechnological applications.

Q10: What is the significance of studying L-5-Alkylthiomethylhydantoin S-oxides in relation to N-Carbamoyl-L-cysteine?

A11: Research on L-5-Alkylthiomethylhydantoin S-oxides, particularly L-5-Propylthimethylhydantoin (±)-S-oxide (L-(±)-PHSO), revealed strong antibacterial activity. [] Interestingly, neither N-Carbamoyl-L-cysteine nor its sulfoxide derivative exhibited antibacterial activity, suggesting that the hydantoin ring and the sulfoxide group are crucial for the observed activity of these compounds. [] This finding underscores the importance of structural features for biological activity and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.